molecular formula C10H14N2O5 B127349 Thymidine CAS No. 157049-39-3

Thymidine

Cat. No. B127349
CAS RN: 157049-39-3
M. Wt: 242.23 g/mol
InChI Key: IQFYYKKMVGJFEH-XLPZGREQSA-N
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Description

Thymidine, also known as deoxythymidine, deoxyribosylthymine, or thymine deoxyriboside, is a pyrimidine deoxynucleoside . It is the DNA nucleoside T, which pairs with deoxyadenosine (A) in double-stranded DNA . In cell biology, it is used to synchronize the cells in G1/early S phase .


Synthesis Analysis

The most reliable assays measure proliferation by directly measuring DNA synthesis . The thymidine incorporation assay, the most common assay, utilizes a strategy wherein a radioactive nucleoside, 3H-thymidine, is incorporated into new strands of chromosomal DNA during mitotic cell division .


Molecular Structure Analysis

In its composition, deoxythymidine is a nucleoside composed of deoxyribose (a pentose sugar) joined to the pyrimidine base thymine . Deoxythymidine can be phosphorylated with one, two, or three phosphoric acid groups, creating dTMP (deoxythymidine monophosphate), dTDP, or dTTP (for the di- and tri- phosphates, respectively) .


Chemical Reactions Analysis

Thymidine is involved in cellular proliferation through the recovery of the nucleotide thymidine in the DNA salvage pathway . Radiolabeled thymidine (TdR), such as tritiated thymidine (3H-TdR), is commonly used in cell proliferation assays. The thymidine is incorporated into dividing cells and the level of this incorporation, measured using a liquid scintillation counter, is proportional to the amount of cell proliferation .


Physical And Chemical Properties Analysis

Deoxythymidine exists in solid form as small white crystals or white crystalline powder . It has a molecular weight of 242.229 u and a melting point of 185 °C . The stability of deoxythymidine under standard temperature and pressure (STP) is very high .

Scientific Research Applications

Cellular Kinetics and DNA Synthesis

  • Thymidine, particularly tritiated thymidine, is crucial in studying cellular renewal and DNA synthesis. It's heavily used in autoradiography to provide precise information about DNA synthesis dynamics (Greulich, 1961).
  • In the study of cell proliferation, thymidine has been a selective precursor for DNA, essential for measuring early inhibition of DNA synthesis in various organs (Hellman & Ullberg, 1986).

Oncology Research

  • Thymidine analogs, like 18F-3′-deoxy-3′-fluorothymidine (FLT), have played a significant role in oncology, particularly in PET (positron emission tomography) imaging for cancer staging and treatment response measurement (Shields, 2006).

Histogenesis Studies

  • Tritium-labeled thymidine has been instrumental in histogenesis research, particularly in studying cell origin, migration, and fate in the mammalian brain (Angevine & Sidman, 1961).

Drug Development and Biomarkers

  • Thymidine analogs are used as proliferation agents in drug development. They have been effective in measuring the response of new anticancer agents and studying the effects of treatments like IL-2 (Eckelman, Waterhouse, & Frank, 2001).

Cell Proliferation and Migration

  • Tritium-labeled thymidine aids in studying cellular DNA synthesis, providing insights into cell division and migration in various tissues, such as the epithelial layer of the lens (Hanna & O'Brien, 1960).

Research in Plant Biology

  • Tritium-labeled thymidine (3H-TdR) has been utilized to study DNA synthesis in plant tissues, such as the root tip meristem of Vicia faba, allowing for detailed understanding of biological effects of incorporated radionuclides (Scheuermann & Taegder, 1968).

Neurodevelopmental Research

  • In neurodevelopmental studies, tritiated thymidine has enabled the identification of dividing cells and tracking their movement, elucidating the formation of the nervous system during developmental stages in organisms like Drosophila melanogaster (White & Kankel, 1978).

Mechanism of Action

Thymidine is the DNA nucleoside T, which pairs with deoxyadenosine (A) in double-stranded DNA . In cell biology, it is used to synchronize the cells in S phase .

Future Directions

Thymidine kinase 1 (TK1) is involved in cellular proliferation through the recovery of the nucleotide thymidine in the DNA salvage pathway . TK1 upregulation has been found to be an early event in cancer development . In addition, serum levels of TK1 have been shown to be tied to cancer stage, so that higher levels of TK1 indicate a more serious prognosis . As a result of these findings and others, TK1 is not only a potentially viable biomarker for cancer recurrence, treatment monitoring, and survival, but is potentially more advantageous than current biomarkers .

properties

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
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InChI

InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IQFYYKKMVGJFEH-XLPZGREQSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H14N2O5
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Related CAS

100455-81-0
Record name Thymidine dimer
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DSSTOX Substance ID

DTXSID5023661
Record name Thymidine
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Molecular Weight

242.23 g/mol
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Physical Description

Solid; [Merck Index] White odorless powder; [Alfa Aesar MSDS], Solid
Record name Thymidine
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Solubility

73.5 mg/mL, Water 50 (mg/mL)
Record name Thymidine
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Product Name

Thymidine

CAS RN

146183-25-7, 50-88-4, 50-89-5
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Record name 3H-Thymidine
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Record name Thymidine
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Record name Thymidine
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Synthesis routes and methods

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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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